molecular formula C19H21N2NaO2 B1621228 Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate CAS No. 61085-47-0

Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate

Cat. No. B1621228
CAS RN: 61085-47-0
M. Wt: 332.4 g/mol
InChI Key: BVMUUCRIMILCIA-UHFFFAOYSA-M
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Description

Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is a chemical compound with the linear formula C19H21N2NaO2 . It is one of the precursors that can be used for the manufacture of fentanyl and its analogues .


Synthesis Analysis

Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals . In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control. Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .


Molecular Structure Analysis

The molecular structure of Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is represented by the linear formula C19H21N2NaO2 .


Chemical Reactions Analysis

Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals . Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .

Scientific Research Applications

Precursor in Illicit Fentanyl Manufacture

This compound is a precursor in the synthesis of fentanyl, a potent synthetic opioid . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals . In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control . Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .

Analytical Chemistry

In analytical chemistry, this compound can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

Research on Opioid Crisis

Given its role in the synthesis of fentanyl, this compound is also relevant in research related to the opioid crisis . The US Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .

Law Enforcement and Forensic Science

This compound, due to its use in illicit drug manufacture, is of interest in the field of law enforcement and forensic science . Knowledge of its properties and the methods of its detection can aid in the identification and prosecution of illicit drug manufacture .

Drug Policy and Regulation

The compound’s role as a precursor in the manufacture of controlled substances like fentanyl means it is relevant in the field of drug policy and regulation . Its status and the laws governing its use and distribution can have significant impacts on efforts to control the opioid crisis .

Pharmaceutical Research

While the compound itself may not have direct therapeutic applications, its role as a precursor in the synthesis of potent opioids like fentanyl means it is relevant in pharmaceutical research . Understanding its properties and how it contributes to the potency and effects of these drugs can inform the development of new therapeutics .

Safety and Hazards

Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is a precursor used in the manufacture of fentanyl, a major contributing drug to the opioid crisis in North America . The US Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .

Future Directions

Placing the precursors of the most common synthesis routes used in illicit fentanyl manufacture under international control gives governments the necessary legal base to seize illicit shipments of these chemicals . Moreover, governments can take stronger measures to prevent their diversion from licit industry and collaborate more closely across international borders . Consequently, more risk and costs for traffickers are involved to source these chemicals for their illicit business .

Mechanism of Action

Target of Action

The primary target of Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is currently unknown. The compound is a precursor used in the synthesis of fentanyl and its analogues , which are potent opioid receptor agonists.

Mode of Action

The exact mode of action of Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is not well-studied. As a precursor in the synthesis of fentanyl, it’s likely that the compound undergoes several chemical transformations before interacting with its targets. Fentanyl, for instance, binds to and activates the mu-opioid receptors in the central nervous system, leading to analgesic and anesthetic effects .

Biochemical Pathways

The biochemical pathways affected by Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate are not well-defined. As a precursor to fentanyl, it’s possible that the compound could indirectly affect the opioid signaling pathway. Activation of the mu-opioid receptors by fentanyl inhibits adenylate cyclase, decreases intracellular cAMP levels, and inhibits the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate are not well-documented. As a precursor to fentanyl, it’s likely that the compound has different pharmacokinetic properties than the final product. Fentanyl, for example, is highly lipophilic, allowing it to rapidly cross the blood-brain barrier and exert its effects .

Result of Action

Fentanyl and its analogues can cause profound analgesia, sedation, euphoria, and respiratory depression .

properties

IUPAC Name

sodium;4-anilino-1-benzylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2.Na/c22-18(23)19(20-17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16;/h1-10,20H,11-15H2,(H,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMUUCRIMILCIA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)[O-])NC2=CC=CC=C2)CC3=CC=CC=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209958
Record name Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate

CAS RN

61085-47-0
Record name Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061085470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.880
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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